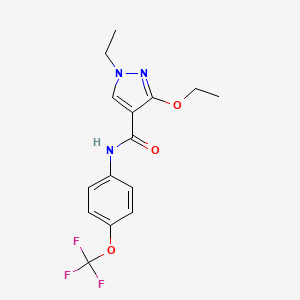

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

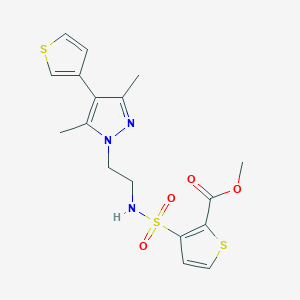

The compound “(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone” is likely a complex organic molecule. It contains a benzylpiperidine group, a phenyl group, and a tetrazole group. Tetrazole compounds are known to have a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación

Antioxidant Properties

This compound has shown promise as an antioxidant. Researchers have synthesized derivatives of this molecule and evaluated their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay , six derivatives demonstrated potent antioxidant properties, surpassing or matching well-known antioxidants like ascorbic acid, resveratrol, and trolox . These findings suggest potential applications in combating oxidative stress-related diseases.

Cholinesterase Inhibition

Cholinesterase enzymes play a crucial role in neurotransmitter regulation. In the context of Alzheimer’s disease (AD) , inhibiting acetylcholinesterase (AChE) can enhance acetylcholine signaling. Researchers have investigated derivatives of this compound for their ability to inhibit AChE and butyrylcholinesterase (BuChE). While screening in silico and in vitro, they identified compounds with significant cholinesterase inhibition properties . These findings could be relevant for AD therapy.

Antibacterial Activity

Another avenue of research involves the synthesis of piperazine chrome-2-one derivatives . These compounds were evaluated for their antimicrobial activity. Docking simulations revealed interactions between the ligands and oxidoreductase enzymes, suggesting potential antibacterial applications .

Biological Interest and Novel Compounds

Researchers have synthesized novel compounds by reducing Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one . Alkylation of these intermediates yielded a series of interesting derivatives . Further exploration of their biological properties could uncover additional applications.

Direcciones Futuras

Mecanismo De Acción

Benzylpiperidine derivatives

Compounds containing a benzylpiperidine moiety are often associated with neurological activity. They can interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems .

Tetrazole derivatives

Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJPSXCIKJMCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)

![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)

![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)

![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B2544690.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![5-Fluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzenesulfonamide](/img/structure/B2544696.png)